N-cyclohexyl-2-methylbutanamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-3-9(2)11(13)12-10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVKCSZPZUODHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride-Amine Condensation
The most widely documented method for synthesizing this compound involves the reaction of 2-methylbutanoyl chloride with cyclohexylamine. This approach follows a nucleophilic addition-elimination mechanism, typical of amide bond formation.
Procedure :
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Reagent Preparation : 2-Methylbutanoyl chloride (1.0 equiv) is dissolved in anhydrous dichloromethane under an inert atmosphere.
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Base Addition : Triethylamine (1.2 equiv) is added to scavenge HCl generated during the reaction.
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Amine Introduction : Cyclohexylamine (1.1 equiv) is introduced dropwise at 0°C to mitigate exothermic side reactions.
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Reaction Monitoring : The mixture is stirred at room temperature for 12–24 hours, with progress tracked via thin-layer chromatography (TLC).
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Workup : The organic phase is washed sequentially with 0.1 M NaOH, water, and brine to remove unreacted amines and acids.
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Purification : The crude product is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. Recrystallization from acetone/methanol yields pure this compound as a white solid.
Key Data :
Alternative Methods: Carbodiimide-Mediated Coupling
While less common, carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate amide formation between 2-methylbutanoic acid and cyclohexylamine. This method avoids handling corrosive acyl chlorides but requires activation of the carboxylic acid.
Procedure :
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Acid Activation : 2-Methylbutanoic acid (1.0 equiv) is treated with EDC (1.1 equiv) and HOBt (1.1 equiv) in dichloromethane.
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Amine Addition : Cyclohexylamine (1.05 equiv) is added, and the reaction is stirred at room temperature for 18 hours.
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Workup : The mixture is washed with 1 M HCl, saturated NaHCO₃, and brine.
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Purification : Column chromatography (hexane/ethyl acetate) isolates the product.
Key Data :
Mechanistic Insights
Nucleophilic Addition-Elimination Pathway
The reaction between acyl chlorides and amines proceeds via a two-step mechanism:
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Nucleophilic Attack : The lone pair on cyclohexylamine’s nitrogen attacks the electrophilic carbonyl carbon of 2-methylbutanoyl chloride, forming a tetrahedral intermediate.
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Elimination of HCl : The intermediate collapses, expelling a chloride ion and regenerating the carbonyl group. Triethylamine neutralizes HCl, shifting the equilibrium toward product formation.
Theoretical Considerations :
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Steric Effects : The branched 2-methylbutanoyl group may slow the reaction compared to linear acyl chlorides due to steric hindrance.
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Solvent Choice : Dichloromethane’s low polarity favors the neutral amine’s nucleophilicity over ion-pair formation.
Optimization Strategies
Temperature Control
Maintaining the reaction at 0°C during amine addition minimizes side reactions such as over-alkylation or decomposition of the acyl chloride. Post-addition, gradual warming to room temperature ensures complete conversion.
Solvent Selection
Nonpolar solvents (e.g., dichloromethane, toluene) enhance reaction rates by stabilizing the transition state. Polar aprotic solvents like DMF are avoided due to potential side reactions with acyl chlorides.
Stoichiometric Ratios
A slight excess of cyclohexylamine (1.1 equiv) ensures complete consumption of the acyl chloride, mitigating dimerization byproducts.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms ≥98% purity.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat dissipation and mixing efficiency. For example, a pilot study achieved 89% yield by using a tubular reactor with a residence time of 30 minutes. Post-reaction, liquid-liquid extraction and wiped-film evaporation replace traditional recrystallization for cost-effective purification .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclohexyl-2-methylbutanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This process typically converts the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted amides
Scientific Research Applications
N-cyclohexyl-2-methylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving amide bonds.
Medicine: this compound is investigated for its potential pharmacological properties, including its role as an inhibitor in certain biochemical pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical properties of amides are heavily influenced by substituents. Below is a comparison of N-cyclohexyl-2-methylbutanamide derivatives with analogous compounds:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., chloro, bromo) enhance stability and influence hydrogen bonding, as seen in the crystal structure of N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide . Fluorine substituents () may improve metabolic stability due to reduced oxidative metabolism .
- Synthetic Challenges: Complex substituents, such as the pyridinyl amino group in II-11, result in lower yields (17%) compared to simpler analogs like N-cyclohexylacetoacetamide (94% yield) . Steric hindrance and multi-step reactions likely contribute to this disparity.
- Biological Activity: Bromocyclohexyl-phenoxy acetamides () exhibit anti-inflammatory effects, whereas chlorophenyl analogs () show psychoactive properties, underscoring the role of substituents in targeting specific biological pathways .
Spectroscopic and Structural Comparisons
- NMR Profiles: The ¹³C NMR of II-11 (δ 175.8 ppm for C=O) aligns with typical amide carbonyl shifts. In contrast, N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide shows similar carbonyl peaks but distinct aromatic signals due to dichlorophenoxy groups .
- Hydrogen Bonding: Both II-11 and N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide form intermolecular hydrogen bonds, but the latter’s crystal structure reveals extended chains along the c-axis, which may influence solubility .
Q & A
Q. What are the established synthetic routes for N-cyclohexyl-2-methylbutanamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis of This compound typically involves the reaction of cyclohexylamine with 2-methylbutanoyl chloride or activated esters. Key steps include:
- Acylation : Cyclohexylamine reacts with 2-methylbutanoyl chloride in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature to ensure complete reaction .
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilic attack efficiency, while bases like triethylamine neutralize HCl byproducts .
- Automated Reactors : Continuous flow systems improve reproducibility and yield by maintaining precise control over temperature (±1°C) and reactant stoichiometry .
Example Reaction Setup:
| Reactant | Solvent | Temperature | Yield |
|---|---|---|---|
| Cyclohexylamine | DCM/THF | 0–25°C | 70–85% |
| 2-Methylbutanoyl Chloride | Anhydrous DCM | 0–5°C | 65–75% |
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.6 ppm (cyclohexyl protons) and δ 2.1–2.4 ppm (methyl groups on the butanamide chain) confirm structural integrity .
- ¹³C NMR : Signals at δ 175–178 ppm (amide carbonyl) and δ 25–35 ppm (cyclohexyl carbons) are diagnostic .
- IR Spectroscopy : A strong absorption band at ~1650 cm⁻¹ (amide C=O stretch) validates the amide bond .
- X-ray Crystallography : Single-crystal studies resolve bond angles and torsional strain in the cyclohexyl ring, with R-factors <0.05 ensuring accuracy .
Q. How is this compound purified, and what factors influence purity?
Methodological Answer:
- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted amine and acyl chloride byproducts. Retention factors (Rf) of 0.3–0.5 guide fraction collection .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>98%) by exploiting differential solubility .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (UV detection at 210 nm) confirm purity for biological assays .
Advanced Research Questions
Q. How can low yields in the synthesis of this compound be addressed?
Methodological Answer: Low yields (e.g., <50%) often stem from:
- Moisture Sensitivity : Hydrolysis of 2-methylbutanoyl chloride requires strict anhydrous conditions (argon atmosphere, molecular sieves) .
- Side Reactions : Competing N-alkylation can be suppressed by using excess acyl chloride (1.5 equiv) and low temperatures (0–5°C) .
- Catalytic Additives : DMAP (4-dimethylaminopyridine, 5 mol%) accelerates acylation and improves yields to >80% .
Q. How do structural variations in the cyclohexyl or amide groups affect the compound’s physicochemical properties?
Methodological Answer:
- Cyclohexyl Substituents : Electron-withdrawing groups (e.g., -NO₂) on the cyclohexyl ring reduce basicity (pKa shift from 9.2 to 7.8), altering solubility in aqueous buffers .
- Amide Modifications : Replacing the methyl group with bulkier tert-butyl substituents increases logP (hydrophobicity) by 1.2 units, impacting membrane permeability in biological studies .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict steric hindrance and dipole moments, guiding rational design of derivatives .
Q. How can contradictions in reported spectral data for this compound be resolved?
Methodological Answer:
- Cross-Validation : Compare ¹H NMR data across solvents (CDCl₃ vs. DMSO-d₆). For example, cyclohexyl proton splitting patterns vary with solvent polarity .
- Isotopic Labeling : ¹³C-enriched samples clarify ambiguous carbonyl signals in crowded spectral regions .
- Crystallographic Refinement : Single-crystal XRD resolves discrepancies in bond lengths (e.g., C-N = 1.33 ±0.02 Å vs. 1.35 Å in computational models) .
Q. What strategies are recommended for designing bioactive derivatives of this compound?
Methodological Answer:
- Bioisosteric Replacement : Substitute the cyclohexyl group with adamantane to enhance lipophilicity and CNS penetration .
- Protease Resistance : Introduce α,α-dialkyl substitution on the amide nitrogen to reduce metabolic cleavage .
- Fragment-Based Screening : Co-crystallization with target enzymes (e.g., serine hydrolases) identifies binding hotspots for rational modification .
Q. Table 1: Optimized Reaction Conditions for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (initial) | Prevents hydrolysis |
| Solvent | Anhydrous DCM/THF | Enhances solubility |
| Equiv. of Acyl Chloride | 1.5–2.0 | Suppresses side reactions |
| Catalyst (DMAP) | 5 mol% | Accelerates acylation |
Q. Table 2: Key Spectral Peaks for Characterization
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.45 (m, cyclohexyl) | |
| ¹³C NMR | δ 176.2 (C=O) | |
| IR | 1648 cm⁻¹ (amide I) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
